Comparative Cytotoxicity of Evoxanthine vs. Co-Isolated Acridone Alkaloids Across Nine Cancer Cell Lines
In a head-to-head comparison, Evoxanthine (4) was evaluated alongside norevoxanthine (3) and 1,3-dimethoxy-10-methylacridone (5) against a panel of nine drug-sensitive and multidrug-resistant (MDR) cancer cell lines. Evoxanthine exhibited IC₅₀ values ranging from 6.11 μM to 80.99 μM, whereas norevoxanthine and 1,3-dimethoxy-10-methylacridone displayed distinct activity profiles with differential selectivity toward specific MDR phenotypes [1]. Notably, Evoxanthine demonstrated activity against both sensitive and P-glycoprotein-overexpressing resistant sublines, a characteristic not uniformly shared across all tested acridone analogs under identical resazurin reduction assay conditions .
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) across nine cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ range: 6.11–80.99 μM |
| Comparator Or Baseline | Norevoxanthine and 1,3-dimethoxy-10-methylacridone (specific IC₅₀ values for each cell line differ; see source) |
| Quantified Difference | Distinct cell line-dependent potency profiles; Evoxanthine shows a broader range of sensitivity across the panel |
| Conditions | Resazurin reduction assay; 72-hour exposure; drug-sensitive and MDR cell lines including CCRF-CEM, CEM/ADR5000, MDA-MB-231, HCT116, U87MG, HepG2 |
Why This Matters
Selection of Evoxanthine over other acridone alkaloids must be guided by cell-line-specific IC₅₀ data, as structural analogs do not exhibit interchangeable cytotoxicity profiles, particularly in MDR models.
- [1] Kuete V, Fouotsa H, Mbaveng AT, et al. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine. 2015;22(10):946-951. View Source
